molecular formula C26H20Cl2N4O2 B10871788 2-(2,4-dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

2-(2,4-dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

Cat. No.: B10871788
M. Wt: 491.4 g/mol
InChI Key: QZYPDPDTHQJNOK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex organic compound that belongs to the class of chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Triazolopyrimidine Moiety: The chromene intermediate is then reacted with a triazole derivative in the presence of a base to form the triazolopyrimidine structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium azide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene and triazolopyrimidine moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to alterations in cellular pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar triazolopyrimidine structure but different substituents.

    Chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Compounds with variations in the chromene and triazolopyrimidine moieties.

Uniqueness

2-(2,4-Dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is unique due to its specific combination of dichlorophenyl, dimethyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C26H20Cl2N4O2

Molecular Weight

491.4 g/mol

IUPAC Name

13-(2,4-dichlorophenyl)-5,5-dimethyl-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one

InChI

InChI=1S/C26H20Cl2N4O2/c1-26(2)11-18(33)21-19(12-26)34-25-22(20(21)14-6-4-3-5-7-14)24-30-23(31-32(24)13-29-25)16-9-8-15(27)10-17(16)28/h3-10,13,20H,11-12H2,1-2H3

InChI Key

QZYPDPDTHQJNOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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